molecular formula C22H14 B1617621 Benzo(a)naphthacene CAS No. 226-88-0

Benzo(a)naphthacene

Cat. No. B1617621
CAS RN: 226-88-0
M. Wt: 278.3 g/mol
InChI Key: JTRPLRMCBJSBJV-UHFFFAOYSA-N
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Description

Benzo(a)naphthacene, also known as 1,2-benzotetracene, is a polycyclic aromatic hydrocarbon with the molecular formula C22H14 . It contains a total of 40 bonds, including 26 non-H bonds, 26 multiple bonds, 26 aromatic bonds, 5 six-membered rings, and 4 ten-membered rings .


Molecular Structure Analysis

The molecular structure of Benzo(a)naphthacene is complex, featuring multiple aromatic rings. It has a molecular weight of 278.3466 . The structure includes 5 six-membered rings and 4 ten-membered rings .

Scientific Research Applications

Spectroscopic Investigations

  • Benzo(a)naphthacene has been extensively studied in spectroscopy. Research has investigated its absorption spectra, state assignments, and compared these results with other hydrocarbons like benz(a)anthracene, chrysene, and pyrene. This includes the identification of electronic transitions and vibrational analyses of these compounds, contributing to a better understanding of their spectral characteristics (Becker, Singh, & Jackson, 1963).

Mutagenicity Studies

  • Benzo(a)naphthacene's mutagenic properties have been explored. It has been tested for mutagenicity in various Salmonella strains, showing increases in the number of revertants, indicating its mutagenic potential. This research is significant for understanding the environmental and health impacts of such compounds (Pahlman, 1988).

Photoperoxidation and Fluorescence Studies

  • Studies have focused on the quantum yields of naphthacene's triplet state formation through photoperoxidation, providing insights into its photochemical properties. This research is crucial for applications in photophysics and photochemistry (Stevens & Algar, 1967).
  • Sensitized luminescence of naphthacene in various mediums has been investigated, with potential analytical applications in areas like fluorescent tagging and sensing technologies (Hornyák & Lendvay, 1973).

Chemical Synthesis and Reactions

  • Research on the condensation reaction of benzo(a)naphthacene derivatives has been conducted. This includes the synthesis of compounds like trinaphtho[2,3-c; 2′,1′,8′-fgh; 2″,1″,8″-uva]-pentaphene and others, which are significant for organic chemistry and material science (Fujimaki et al., 2004).

Analytical Chemistry Applications

  • Benzo(a)naphthacene has been used in studies related to analytical chemistry, such as selective separations of small amounts of naphthacene and analogous compounds, highlighting its utility in purification and separation processes (Tachibana & Furusawa, 1991).

Antitumor Activity

  • Research has explored the synthesis of naphthannelated azepinones and their potential antitumor activity, providing insights into the therapeutic applications of benzo(a)naphthacene derivatives in cancer treatment (Bleeker & Kunick, 1999).

Safety And Hazards

Safety data sheets suggest that Benzo(a)naphthacene is a flammable solid and is suspected of causing cancer. It is also very toxic to aquatic life with long-lasting effects. Precautions include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

benzo[a]tetracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14/c1-2-7-17-12-20-14-22-18(13-19(20)11-16(17)6-1)10-9-15-5-3-4-8-21(15)22/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRPLRMCBJSBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=CC5=CC=CC=C5C=C4C=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177120
Record name Benzo(a)naphthacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo(a)naphthacene

CAS RN

226-88-0
Record name Benzo[a]naphthacene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)naphthacene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000226880
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Record name Benzo(a)naphthacene
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Record name Benzo[a]naphthacene
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Record name BENZO(A)NAPHTHACENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
208
Citations
NN Gerber, MP Lechevalier - Canadian journal of chemistry, 1984 - cdnsciencepub.com
NANCY N. GERBER and MARY P. LECHEVALIER. Can. J. Chem. 62, 2818 (1984). Frankia sp. G2 (ORS 020604), grown for one month without shaking, produced a mixture of 2 …
Number of citations: 53 cdnsciencepub.com
V Srinivas, VR Rao - Synthetic Communications, 2012 - Taylor & Francis
One-pot synthesis of 14-aryl-14H-7-oxa-benzo[a]naphthacene-8,13-diones was developed by the reaction of 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and 2-naphthol in …
RW RICKARDS - The Journal of Antibiotics, 1989 - jstage.jst.go.jp
an unidentified Actinomycete sp. MH193-1 6F4. 5) These compounds are all derivatives of 5, 6-dihydrobenzo [#] naphthacene quinones, and in particular carry 3-alkyl-2-carboxy-l-…
Number of citations: 24 www.jstage.jst.go.jp
FM Hauser, Y Caringal - The Journal of Organic Chemistry, 1990 - ACS Publications
A regiospecific total synthesis of lb, the tris (methyl ether) derivative of the structure proposed for G2N (la), was performed through condensation of the anion of the phthalidesulfone 3 …
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk
J Dragun - 1998 - semspub.epa.gov
TABLE 9.21 Organic Chemicals Identified as Components of Coal Tar.(cont.) benzo (a) carbazole 1 lH-benzo (a) carbazole benzo (b) carbazole 5H-benzo (b) carbazole 7H-benzo (c) …
Number of citations: 507 semspub.epa.gov
S GOMI, T SASAKI, J ITOH, M SEZAKI - The Journal of antibiotics, 1988 - jstage.jst.go.jp
6-OH 4.66 d (7= 10.2) 6a-OCH3 3.41 s 8-OH 14.18 s 10-H 5.87 s ll-NH 6.86 d (7= 9.0) 1 1-NH2 13-H 8.21 s 14a-OH 5.22 br s 15-OCH3 3.85 s 16-H 2.40 br s l'-H 4.68 dd (7= 9.0, 1.3) …
Number of citations: 23 www.jstage.jst.go.jp
RA Alberty, AK Reif - Journal of Physical and Chemical Reference …, 1989 - aip.scitation.org
298.15 268.65 332.38 393.2 442.1 536.9 611.2 300.00 269.16 333.22 394.4 443.7 538.7 613.4 500.00 324.83 422.70 518.6 617.1 731.2 844.7 700.00 378.02 506.61 633.9 772.8 …
Number of citations: 7 aip.scitation.org
SA Wise, LC Sander - Journal of High Resolution …, 1985 - Wiley Online Library
Reversed‐phase liquid chromatography (LC) on C 18 stationary phases provides excellent selectivity for the separation of polycyclic aromatic hydrocarbons (PAH). Recent studies have …
K Hiruta, S Tokita, K Nishimoto - Dyes and pigments, 1997 - Elsevier
For Pariser-Parr-Pople molecular orbital (PPP MO) calculations of the p-band of polycyclic aromatic hydrocarbons (PAHs), the values of spectrochemical softness parameter k of a novel …
S GOMI, M SEZAKI - The Journal of Antibiotics, 1989 - jstage.jst.go.jp
1 Most of this work was reported at the 243rd JARAResearch Meeting held in Tokyo on Dec. 13, 1988. tf As previously reported1> 4\the nuclear Overhauser effect (NOE) between 5-H …
Number of citations: 21 www.jstage.jst.go.jp

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